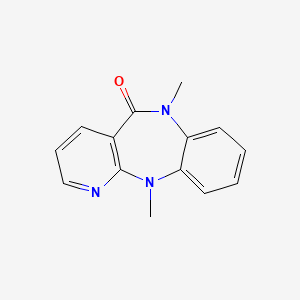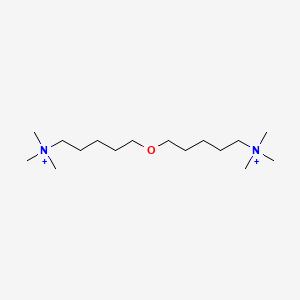
N^6-Benzyl-2',3'-dideoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D2BNA, also known as 2,4-BNANC, is a bridged nucleic acid analogue. It contains a six-membered bridged structure with an N-O linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BNANC involves a one-pot intramolecular NC bond-forming key reaction to construct a perhydro-1,2-oxazine ring. The process includes the efficient design and synthesis of three monomers: 2,4-BNANC[NH], 2,4-BNANC[NMe], and 2,4-BNANC[NBn]. These monomers are then incorporated into oligonucleotides .
Industrial Production Methods
While specific industrial production methods for 2,4-BNANC are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the bridged structure and its incorporation into oligonucleotides, which can be achieved using automated DNA synthesizers commonly used in the industry.
Análisis De Reacciones Químicas
Types of Reactions
2,4-BNANC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific groups within the compound are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of 2,4-BNANC, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2,4-BNANC has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-BNANC involves its incorporation into oligonucleotides, which then bind to complementary RNA sequences with high affinity. This binding can inhibit the expression of specific genes by blocking the translation process. The compound’s unique bridged structure enhances its stability and resistance to nucleases, making it an effective tool in gene silencing .
Comparación Con Compuestos Similares
Similar Compounds
2,4-BNA (LNA): Another bridged nucleic acid analogue with similar properties but lower nuclease resistance compared to 2,4-BNANC.
Phosphorothioate Oligonucleotides: These compounds have been used in antisense technologies but have lower binding affinity and specificity compared to 2,4-BNANC.
Uniqueness
2,4-BNANC stands out due to its:
Higher Binding Affinity: It exhibits equal or higher binding affinity against RNA complements compared to similar compounds.
Nuclease Resistance: It has immensely higher nuclease resistance, making it more stable in biological environments.
Selective Binding: The compound shows much better RNA selective binding and stronger triplex-forming characters.
Propiedades
Número CAS |
120503-63-1 |
|---|---|
Fórmula molecular |
C17H19N5O2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
[(2S,5R)-5-[6-(benzylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C17H19N5O2/c23-9-13-6-7-14(24-13)22-11-21-15-16(19-10-20-17(15)22)18-8-12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H,18,19,20)/t13-,14+/m0/s1 |
Clave InChI |
FTFUACKLTUPQQG-UONOGXRCSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)






